3-ethyl-2-(methylthio)-4(3H)-quinazolinone
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Description
Quinazolinones are heterocyclic compounds that have attracted significant attention due to their diverse chemical properties and potential biological activities. The specific compound 3-ethyl-2-(methylthio)-4(3H)-quinazolinone is part of this broader class and exemplifies the structural complexity and reactivity that make quinazolinones of interest in both synthetic chemistry and drug discovery, although this summary will focus on the compound's chemical aspects exclusively.
Synthesis Analysis
The synthesis of complex quinazolinones, including derivatives similar to 3-ethyl-2-(methylthio)-4(3H)-quinazolinone, often involves lithiation strategies. For instance, Smith et al. (1996) describe the lithiation of 3-(acylamino)-quinazolinones followed by reactions with various electrophiles to introduce substituents at the 2-position, yielding a variety of quinazolinone derivatives in good yields (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including 3-ethyl-2-(methylthio)-4(3H)-quinazolinone, has been elucidated through various spectroscopic methods. Tulyasheva et al. (2005) detailed the structural determination of quinazolinone compounds in solution using 1H-NMR spectroscopy and in the solid state via X-ray crystallography, highlighting the presence of intramolecular hydrogen bonding (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Reactivity studies on 2-methylthio-4(3H)-quinazolinone derivatives reveal the regioselective alkylation and acylation reactions, as demonstrated by Burbulienė et al. (2008), showing how different conditions favor N(3)- or O-acylation, depending on the solvent and base used (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Physical Properties Analysis
The physical properties, such as melting points, elemental composition, and spectroscopic characteristics (UV, IR, 1H, and 13C NMR) of quinazolinone derivatives, are essential for their characterization and application in synthesis. Párkányi and Schmidt (2000) synthesized chloro-substituted quinazolinones, providing insights into the physical properties of these compounds (Párkányi & Schmidt, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophiles, nucleophiles, and the ability to undergo various cycloaddition and substitution reactions, define the utility of quinazolinones in synthetic organic chemistry. He et al. (2014) provide an overview of recent advances in the synthesis of 4(3H)-quinazolinones, highlighting new routes and strategies that underscore the compound's versatility (He, Li, Chen, & Wu, 2014).
Scientific Research Applications
Lithiation and Reactivity : 3-Amino-2-methyl-4(3H)-quinazolinone, a compound related to 3-ethyl-2-(methylthio)-4(3H)-quinazolinone, has been shown to undergo lithiation, which is a process of introducing lithium into a molecule. This lithiation leads to the formation of various substituted derivatives, which can be useful in synthetic organic chemistry (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Cholecystokinin/Gastrin Receptor Ligands : Another study focused on the synthesis and structural analysis of quinazolinone derivatives as non-peptide cholecystokinin B receptor ligands. These compounds, including variants of 4(3H)-quinazolinone, have potential applications in medicinal chemistry (Yu, Mccowan, Mason, Deeter, & Mendelsohn, 1992).
Regioselective Synthesis : Research on 2-methylthio-4(3H)-quinazolinone demonstrated the regioselective synthesis of its N(3)‐ and O‐acylmethyl derivatives, which is significant for developing specific molecular structures for various applications (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Anticonvulsant Activity : Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of these compounds in the development of new treatments for seizures (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).
Potential Biological Activity : The synthesis of new 2-methyl-4(3H)-quinazolinones with various substituents has been explored, and these compounds are expected to have biological activity, possibly in areas like antimicrobial or anticancer applications (Párkányi & Schmidt, 2000).
Antimicrobial and Antiviral Applications : Quinazolinone derivatives have shown promise in antimicrobial and antiviral activities, suggesting potential applications in treating infectious diseases (El-Shenawy, 2017).
Corrosion Inhibition : Quinazolinone derivatives have been explored for their efficiency as corrosion inhibitors, which is important in materials science and engineering (Errahmany et al., 2020).
Synthesis of Alkaloids : Quinazolinone derivatives have been used in the synthesis of alkaloids like rutaecarpine, hortiacine, euxylophoricine A, and euxylophoricine D, indicating their role in natural product synthesis and pharmaceutical applications (Mohanta & Kim, 2002).
Antioxidant Properties : Research has also been conducted on the antioxidant properties of quinazolin-4(3H)-ones, which is relevant in the context of oxidative stress and its related diseases (Mravljak, Slavec, Hrast, & Sova, 2021).
Analgesic Activity : The analgesic activity of certain quinazolinone derivatives has been studied, which highlights their potential use in pain management (Osarodion, 2023).
properties
IUPAC Name |
3-ethyl-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-3-13-10(14)8-6-4-5-7-9(8)12-11(13)15-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYNIPWAJDPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-(methylsulfanyl)quinazolin-4(3H)-one |
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